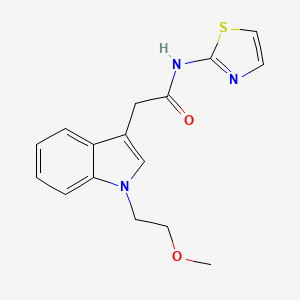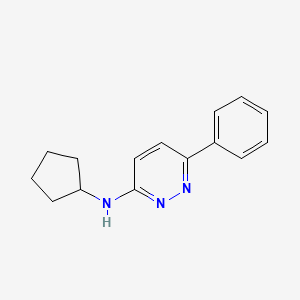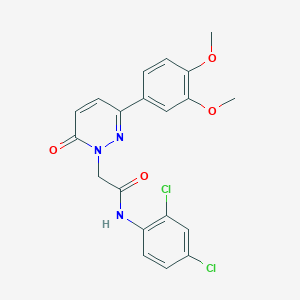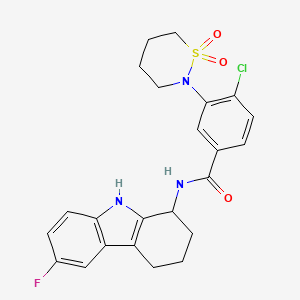
4-(1H-indol-1-ylacetyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-indol-1-ylacetyl)piperazin-2-one is a compound that combines the structural features of indole and piperazine. Indole is a bicyclic structure with a benzene ring fused to a pyrrole ring, while piperazine is a six-membered ring containing two nitrogen atoms at opposite positions. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-1-ylacetyl)piperazin-2-one typically involves the reaction of indole derivatives with piperazine derivatives under specific conditions. One common method is the acylation of piperazine with an indole acetic acid derivative. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(1H-indol-1-ylacetyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the piperazin-2-one ring can be reduced to form corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) under acidic or basic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of piperazin-2-one.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
4-(1H-indol-1-ylacetyl)piperazin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1H-indol-1-ylacetyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
Piperazin-2-ones: Compounds with similar piperazine structures but different substituents.
Indole Derivatives: Compounds with the indole moiety but different functional groups attached.
Uniqueness
4-(1H-indol-1-ylacetyl)piperazin-2-one is unique due to its combination of indole and piperazine structures, which confer distinct biological activities and chemical reactivity. This dual functionality allows it to interact with a broader range of biological targets and participate in diverse chemical reactions compared to compounds with only one of these moieties .
Properties
Molecular Formula |
C14H15N3O2 |
|---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
4-(2-indol-1-ylacetyl)piperazin-2-one |
InChI |
InChI=1S/C14H15N3O2/c18-13-9-17(8-6-15-13)14(19)10-16-7-5-11-3-1-2-4-12(11)16/h1-5,7H,6,8-10H2,(H,15,18) |
InChI Key |
RPKJFHZNQMDSSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CN2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-chlorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12176973.png)
![N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B12176982.png)

![Methyl 4-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}benzoate](/img/structure/B12176992.png)

![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12177001.png)


![Morpholin-4-yl[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]methanone](/img/structure/B12177026.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide](/img/structure/B12177031.png)
![N-[5-(1H-benzimidazol-2-yl)pentyl]pyridine-4-carboxamide](/img/structure/B12177032.png)

![2-(4-methoxyphenyl)-4-methyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B12177036.png)
